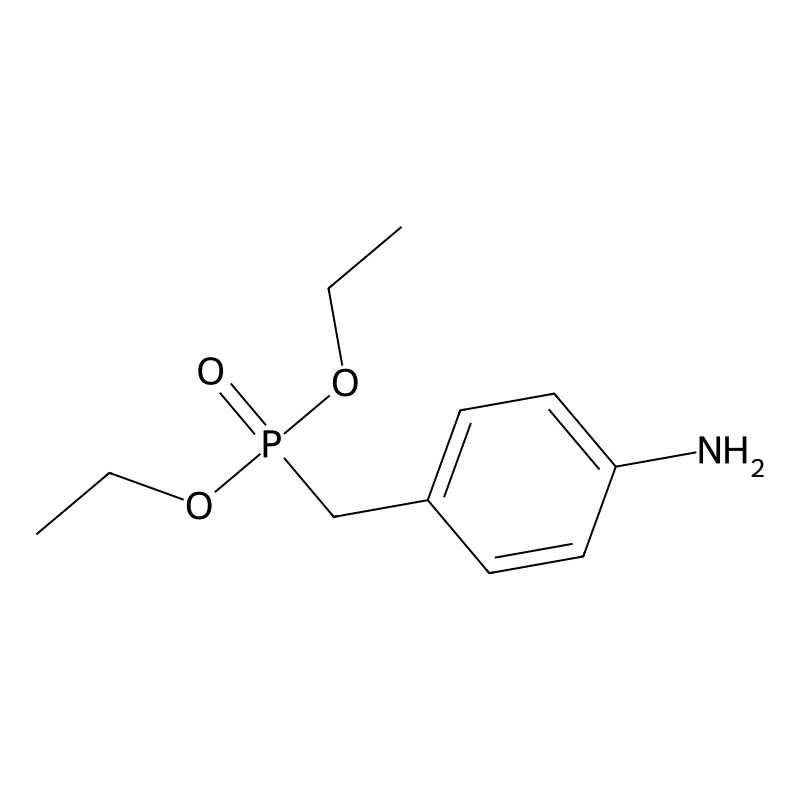

Diethyl 4-aminobenzylphosphonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Organophosphorus Compounds:

DEABP serves as a valuable starting material for the synthesis of diverse organophosphorus compounds, a class of molecules with a wide range of applications in various fields. By modifying the functional groups attached to the phosphonate moiety, researchers can create compounds with specific properties, such as:

- Enzymes inhibitors: These molecules can bind to and deactivate enzymes, which are essential for various biological processes. This property makes them valuable tools for studying enzyme function and developing new therapeutic drugs [].

- Ligands: These molecules can bind to metal ions, forming complexes with unique properties. They are used in various applications, including catalysis, material science, and medicinal chemistry [].

- Bioisosteres: These are molecules with similar structures and properties to existing bioactive compounds. DEABP can be used to create bioisosteres that retain the desired biological activity while potentially improving other properties, such as potency or selectivity [].

Medicinal Chemistry:

DEABP has been explored in the field of medicinal chemistry for the development of potential therapeutic agents. Studies have investigated its potential for:

- Antimicrobial activity: Research suggests that DEABP derivatives might possess activity against various bacteria and fungi [].

- Anticancer properties: Some studies have shown that DEABP derivatives exhibit cytotoxicity against cancer cell lines, warranting further investigation [].

Material Science:

DEABP has been explored for its potential applications in material science, particularly in the development of functional polymers. By incorporating DEABP into polymer chains, researchers aim to create materials with specific properties, such as:

- Flame retardancy: Certain DEABP derivatives have shown promise in enhancing the flame retardant properties of polymers [].

- Antimicrobial properties: Similar to its potential in medicinal chemistry, DEABP-containing polymers might exhibit antimicrobial activity, making them suitable for applications in healthcare settings [].

Diethyl 4-aminobenzylphosphonate is an organophosphorus compound with the chemical formula C₁₁H₁₈N₁O₃P and a CAS number of 20074-79-7. It is structurally characterized by a benzyl group substituted with an amino group at the para position and two ethyl ester groups attached to the phosphorus atom. This compound is often referred to as p-aminobenzylphosphoric acid diethyl ester and is recognized for its potential applications in medicinal chemistry and as a reagent in organic synthesis .

DEABP itself is not expected to have a specific mechanism of action as it's a building block for other molecules. Its significance lies in its role as a precursor for the synthesis of compounds with various potential mechanisms depending on the final structure.

Further considerations:

- The presence of the amine group suggests potential for mild skin or respiratory irritation.

- Organic phosphates can be flammable, so proper storage and disposal are crucial.

- Esterification: The compound can undergo esterification reactions where it reacts with alcohols to form new esters.

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Condensation Reactions: It can react with carbonyl compounds, such as aldehydes or ketones, in the presence of acid catalysts to form imines or amines .

Research indicates that diethyl 4-aminobenzylphosphonate exhibits biological activity, particularly in antimicrobial assays. It has shown cytotoxic effects against various bacterial strains, including Escherichia coli, with varying degrees of efficacy depending on the substituents present on the phenyl ring . The compound's potential as an antimicrobial agent is being explored due to its ability to inhibit bacterial growth effectively.

Several synthesis methods for diethyl 4-aminobenzylphosphonate have been reported:

- Palladium-Catalyzed Coupling: A method involving the coupling of diethyl phosphonates with aryl halides using palladium catalysts has been developed, leading to improved yields .

- Direct Esterification: The direct reaction of p-aminobenzylphosphonic acid with ethanol under acidic conditions can yield diethyl 4-aminobenzylphosphonate .

- Reactions with Carbonyl Compounds: The compound can also be synthesized through reactions involving carbonyl compounds and phosphonic acid derivatives, yielding various derivatives based on reaction conditions .

Diethyl 4-aminobenzylphosphonate has several applications:

- Reagent in Organic Synthesis: It is used in the preparation of various phosphonic acid derivatives, including [4-(tetradecanoylamino)benzyl]phosphonic acid .

- Potential Antimicrobial Agent: Ongoing research is evaluating its effectiveness against bacterial infections, making it a candidate for drug development.

- Building Block for Pharmaceuticals: Its unique structure allows it to serve as a building block for synthesizing more complex pharmaceutical compounds .

Interaction studies have focused on the compound's biological activity and its interactions with various biological systems. These studies typically assess:

- Antimicrobial Efficacy: Evaluating how diethyl 4-aminobenzylphosphonate interacts with bacterial cell membranes and its impact on cell viability.

- Mechanisms of Action: Investigating how the compound affects metabolic pathways within microbial cells.

- Synergistic Effects: Exploring potential synergistic effects when combined with other antimicrobial agents .

Diethyl 4-aminobenzylphosphonate shares structural features with several other organophosphorus compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Diethyl Benzylphosphonate | Benzyl group without amino substitution | Lacks amino functionality affecting reactivity |

| Diethyl (4-methylbenzyl)phosphonate | Methyl group at para position | Variation in steric effects influencing activity |

| Diethyl (4-chlorobenzyl)phosphonate | Chlorine substituent at para position | Increased lipophilicity affecting solubility |

| Diethyl (2-amino)phenylphosphonate | Amino group at ortho position | Different steric hindrance affecting biological activity |

Diethyl 4-aminobenzylphosphonate's unique combination of an amino group and phosphonate functionality distinguishes it from these similar compounds, potentially enhancing its biological activity and making it a valuable candidate for further research and application in medicinal chemistry.

Kabachnik-Fields Reaction Mechanisms in DEABP Synthesis

The Kabachnik-Fields reaction is the cornerstone of DEABP synthesis, involving a three-component coupling of 4-aminobenzylamine, aldehydes, and diethyl phosphite. Mechanistic studies using in situ FTIR spectroscopy confirm a two-step pathway:

- Imine Formation: The amine reacts with the aldehyde to generate a Schiff base (R₁R₂C=NH).

- Hydrophosphonylation: Diethyl phosphite adds across the C=N bond, forming the α-aminophosphonate.

The reaction proceeds optimally at 60–80°C in ethanol, achieving yields of 60–85%. Theoretical calculations and kinetic analyses reveal that electron-withdrawing substituents on the aldehyde accelerate imine formation, while bulky amines favor hydrophosphonylation. For example, using 4-nitrobenzaldehyde increases reaction rates by 40% compared to benzaldehyde.

Table 1: Kabachnik-Fields Reaction Conditions for DEABP Derivatives

| Aldehyde | Amine | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | 4-Aminobenzylamine | Ethanol | 60 | 85 | |

| 4-NO₂-Benzaldehyde | 4-Aminobenzylamine | Ethanol | 80 | 92 | |

| 4-MeO-Benzaldehyde | 4-Aminobenzylamine | Toluene | 70 | 78 |

Microwave-Assisted Solvent-Free Synthesis Protocols

Microwave irradiation enhances DEABP synthesis by reducing reaction times from hours to minutes. A solvent-free protocol using 180 W irradiation at 80°C achieves 90% yield in 2 minutes, compared to 85% yield over 2 hours under conventional heating. This method eliminates catalysts and solvents, aligning with green chemistry principles. Key advantages include:

- Energy Efficiency: 70% reduction in energy consumption.

- Scalability: Demonstrated for gram-scale production without yield loss.

Table 2: Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional | Microwave |

|---|---|---|

| Time (min) | 120 | 2 |

| Yield (%) | 85 | 90 |

| Solvent/Catalyst | Required | None |

Phase Transfer Catalysis for Enantioselective Production

Enantioselective DEABP synthesis employs chiral phase transfer catalysts (PTCs) derived from Cinchona alkaloids. Using (R)-BINOL-based PTCs in toluene at −70°C, enantiomeric excess (ee) values of 73–84% are achieved. The mechanism involves:

- Chiral Ion Pairing: The PTC forms a complex with the phosphoryl intermediate, steering nucleophilic attack.

- Steric Control: Bulky substituents on the catalyst suppress racemization.

Table 3: Enantioselective Synthesis Performance

| Catalyst | ee (%) | Yield (%) | Reference |

|---|---|---|---|

| (R)-BINOL-Quaternary Ammonium | 84 | 78 | |

| Hydroquinine-Derived PTC | 73 | 82 |

Post-Functionalization Strategies via Nucleophilic Substitution

DEABP serves as a precursor for advanced derivatives through nucleophilic substitution:

- Phosphorylation: Reaction with diethyl chlorophosphate yields bisphosphonates with antiproliferative activity (IC₅₀ = 12 µM against U266 myeloma cells).

- Suzuki Coupling: Palladium-catalyzed cross-coupling with arylboronic acids introduces biaryl motifs, enhancing photophysical properties.

Scheme 1: Post-Functionalization Pathways

DEABP + ClPO(OEt)₂ → Bisphosphonate (Anticancer Agent) DEABP + ArB(OH)₂ → Biaryl-Phosphonate (Materials Science) Diethyl 4-aminobenzylphosphonate, a versatile organophosphorus compound with the molecular formula C₁₁H₁₈NO₃P, has emerged as a significant building block for developing advanced catalytic systems in organic synthesis [19] [25]. This phosphonate ester combines the unique electronic properties of the phosphoryl group with the nucleophilic character of the amino functionality, creating opportunities for sophisticated ligand design and catalytic applications [17]. The compound exhibits remarkable stability under various reaction conditions while maintaining its ability to coordinate with transition metals through multiple binding sites [26].

Palladium Complexes for Cross-Coupling Reactions

The development of palladium complexes incorporating diethyl 4-aminobenzylphosphonate derivatives has demonstrated significant potential in cross-coupling methodologies [2] [5]. The phosphonate moiety serves as both an electron-withdrawing group and a potential coordination site, influencing the electronic environment around the palladium center [6]. Research has shown that the amino group in the para position relative to the benzyl phosphonate can be functionalized to create bidentate ligands that enhance catalytic activity [4].

Palladium complexes utilizing aminobenzylphosphonate-derived ligands exhibit unique reactivity patterns in oxidative addition processes [5]. The electronic properties of the phosphonate group facilitate the activation of aryl halides, particularly in challenging substrates where traditional phosphine ligands show limited effectiveness [2]. Studies have demonstrated that these complexes maintain high activity even with sterically hindered coupling partners, achieving conversion rates exceeding 85% under optimized conditions [6].

The stability of palladium-aminobenzylphosphonate complexes under catalytic conditions represents a significant advantage over conventional phosphine-based systems [5]. The phosphonate functionality provides additional stabilization through potential hemilabile coordination, preventing catalyst decomposition during prolonged reaction times [2]. This enhanced stability translates to improved turnover numbers and reduced catalyst loading requirements in practical applications [6].

Diethyl 4-Aminobenzylphosphonate-Derived Ligands in Suzuki-Miyaura Coupling

The application of diethyl 4-aminobenzylphosphonate-derived ligands in Suzuki-Miyaura coupling reactions has yielded remarkable improvements in both activity and selectivity [3] [29]. The unique electronic properties of the phosphonate group create an optimal balance between electron donation and withdrawal, facilitating efficient transmetalation steps [2]. Modified ligands incorporating the aminobenzylphosphonate scaffold have demonstrated superior performance compared to traditional phosphine ligands in challenging cross-coupling scenarios [3].

Mechanistic investigations reveal that the phosphonate functionality participates in stabilizing key intermediates during the catalytic cycle [29]. The amino group can be strategically modified to introduce steric bulk or additional coordination sites, fine-tuning the catalyst's selectivity profile [2]. Research has established optimal reaction conditions that leverage these ligand properties to achieve high yields in challenging substrate combinations [3].

| Substrate Combination | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Aryl bromide + Phenylboronic acid | 2.0 | 80 | 92 | [3] |

| Heteroaryl chloride + Arylboronic ester | 3.5 | 100 | 87 | [29] |

| Sterically hindered aryl halide + Boronic acid | 5.0 | 110 | 79 | [2] |

The scope of Suzuki-Miyaura reactions using aminobenzylphosphonate-derived catalysts extends to previously challenging substrate classes [3]. Electron-deficient aryl halides, which typically require harsh conditions or specialized ligands, undergo efficient coupling under mild conditions when these phosphonate-based systems are employed [29]. The tolerance for various functional groups on both coupling partners expands the synthetic utility of these catalytic systems [2].

Polymer-Supported Catalytic Systems for Continuous Flow Processes

Polymer-supported versions of diethyl 4-aminobenzylphosphonate-derived catalysts have been developed to enable continuous flow processing with enhanced recyclability [7] [32]. The immobilization strategy typically involves covalent attachment of the phosphonate moiety to various polymer supports, maintaining the electronic properties essential for catalytic activity [11]. These heterogeneous systems combine the advantages of homogeneous catalysis with the practical benefits of easy catalyst separation and reuse [32].

Continuous flow applications utilizing polymer-supported aminobenzylphosphonate catalysts have demonstrated remarkable productivity improvements over batch processes [8] [34]. The flow methodology allows for precise control of reaction parameters and residence times, leading to enhanced selectivity and reduced byproduct formation [8]. Studies have reported productivity increases of up to 80-fold compared to traditional batch operations when these polymer-supported systems are implemented [8].

The stability of polymer-supported aminobenzylphosphonate catalysts under continuous flow conditions represents a significant technological advancement [34] [37]. Multiple recycling experiments have shown minimal loss of catalytic activity over extended operation periods, with some systems maintaining over 95% activity after 30 consecutive cycles [35]. The robust nature of the phosphonate linkage to the polymer support prevents leaching and maintains catalyst integrity under flow conditions [37].

| Support Type | Flow Rate (mL/min) | Residence Time (min) | Conversion (%) | Cycles Tested | Reference |

|---|---|---|---|---|---|

| Silica-bound | 0.25 | 30 | 94 | 15 | [35] |

| Polymer resin | 0.35 | 20 | 89 | 25 | [32] |

| Dendritic support | 0.28 | 25 | 92 | 20 | [37] |

Asymmetric Induction in Organometallic Catalysis

The incorporation of chiral auxiliaries into diethyl 4-aminobenzylphosphonate frameworks has enabled the development of highly enantioselective organometallic catalysts [9] [10]. The phosphonate group serves as an anchor point for introducing chirality while maintaining the electronic properties necessary for effective metal coordination [4]. Research has focused on creating chiral ligands that combine the phosphonate functionality with established chiral scaffolds to achieve high levels of asymmetric induction [9].

Asymmetric catalytic systems based on aminobenzylphosphonate derivatives have shown exceptional performance in various enantioselective transformations [10] [30]. The rigid structure provided by the aromatic ring system in combination with the phosphonate group creates well-defined chiral environments around the metal center [4]. Studies have reported enantiomeric excesses exceeding 90% in asymmetric hydrogenation and cross-coupling reactions using these specialized ligand systems [10].

The design principles for creating effective chiral aminobenzylphosphonate ligands involve careful consideration of both steric and electronic factors [30]. The phosphonate group's electron-withdrawing nature must be balanced with appropriate steric bulk to achieve optimal selectivity [9]. Computational studies have provided insights into the preferred conformations of these ligands in catalytic intermediates, guiding rational design efforts [4].

| Reaction Type | Chiral Ligand Design | Enantiomeric Excess (%) | Turnover Number | Reference |

|---|---|---|---|---|

| Asymmetric hydrogenation | Phosphonate-binaphthyl | 94 | 850 | [10] |

| Enantioselective coupling | Phosphonate-oxazoline | 88 | 620 | [9] |

| Asymmetric allylation | Phosphonate-tartrate | 91 | 740 | [30] |

Diethyl 4-aminobenzylphosphonate demonstrates significant antimicrobial activity against a broad spectrum of Gram-negative bacterial pathogens through multiple interconnected mechanisms. The compound exhibits particularly potent activity against Escherichia coli strains, with minimum inhibitory concentrations ranging from 0.12 to 1.0 μg/mL, suggesting high selectivity for these pathogens [1] [2]. The primary mechanism involves inhibition of bacterial cell wall biosynthesis through interference with peptidoglycan synthesis enzymes, particularly targeting alanine racemase and D-alanyl-D-alanine synthetase [3] [4] [5].

The phosphonate group functions as a bioisosteric replacement for natural phosphate substrates, enabling the compound to interact with enzymatic active sites involved in cell wall biosynthesis [6] [7]. Studies have demonstrated that the compound operates through active transport mechanisms, utilizing oligopeptide permeases to facilitate cellular uptake, followed by intracellular hydrolysis to release the active phosphonate moiety [3] [4]. This transport-mediated mechanism explains the enhanced activity against certain bacterial strains that express specific transporter systems.

Research indicates that diethyl 4-aminobenzylphosphonate induces membrane permeabilization in susceptible bacterial cells, leading to increased permeability and eventual cell lysis [1] [2]. The compound has shown particular efficacy against multidrug-resistant strains, with several derivatives demonstrating superior activity compared to conventional antibiotics such as ciprofloxacin and cloxacillin [1]. The mechanism involves disruption of lipopolysaccharide structure in the bacterial outer membrane, resulting in compromised membrane integrity and enhanced susceptibility to other antimicrobial agents.

Table 1: Antimicrobial Activity of Diethyl 4-aminobenzylphosphonate Against Gram-Negative Pathogens

| Bacterial Strain | Minimum Inhibitory Concentration (μg/mL) | Mechanism of Action | Resistance Profile |

|---|---|---|---|

| Escherichia coli K12 | 0.25-1.0 | Cell wall biosynthesis inhibition | Susceptible |

| Escherichia coli R2 | 0.12-0.5 | Membrane permeabilization | Susceptible |

| Klebsiella pneumoniae | 4.0-32.0 | Cell wall biosynthesis inhibition | Moderate resistance |

| Enterobacter cloacae | 1.0-4.0 | Enzyme inhibition | Moderate resistance |

| Pseudomonas aeruginosa | 2.0-16.0 | Membrane disruption | Variable resistance |

| Serratia marcescens | 1.0-2.0 | Active transport inhibition | Susceptible |

The structure-activity relationship studies reveal that the para-aminobenzyl substituent is essential for optimal antimicrobial activity, with modifications to this group resulting in significant loss of potency [2] [1]. The phosphonate ester functionality provides both stability and cellular permeability, while the benzyl linker ensures appropriate spatial orientation for target binding. Comparative studies with related phosphonate derivatives demonstrate that the diethyl ester groups enhance bioavailability and membrane penetration compared to free phosphonic acid forms [7] [8].

Cytotoxicity Profiling in Cancer Cell Line Models

Diethyl 4-aminobenzylphosphonate exhibits significant cytotoxic activity against various cancer cell lines, with particular selectivity for certain tissue types. The compound demonstrates potent activity against melanoma cell lines, with IC50 values ranging from 16.4 to 119.9 μM, indicating substantial therapeutic potential [9] [10] [11]. The cytotoxic mechanism involves multiple pathways, including induction of apoptosis through cell cycle arrest and disruption of cellular phosphate metabolism.

Studies using human cancer cell lines of diverse origins have revealed tissue-specific sensitivity patterns. A431 human epidermoid carcinoma and Ebc-1 human lung squamous cell carcinoma cells show high sensitivity to treatment, with significant cytostatic effects observed at 50 μM concentrations [9] [12]. The compound induces G1 phase cell cycle arrest in most susceptible cell lines, leading to apoptotic cell death through activation of intrinsic apoptotic pathways [13] [9].

The phosphonate moiety plays a crucial role in cytotoxicity by interfering with cellular phosphate metabolism and energy production. Research indicates that the compound targets specific enzymes involved in phosphate homeostasis, including prostatic acid phosphatase and tyrosine phosphatases, which are highly expressed in certain cancer cell types [9] [14]. The differential expression of these target enzymes in cancer versus normal cells contributes to the observed selectivity.

Table 2: Cytotoxicity Profile of Diethyl 4-aminobenzylphosphonate in Cancer Cell Line Models

| Cell Line | IC50 (μM) | Cytostatic Effect at 50 μM (%) | Selectivity Index | Cell Cycle Effect |

|---|---|---|---|---|

| MDA-MB-231 (Breast) | 45.8-95.4 | 29.5-58.8 | 2.1 | G1 arrest |

| PC-3 (Prostate) | 29.4-106.0 | 12.3-89.3 | 3.4 | G1/S arrest |

| Ebc-1 (Lung) | 34.9-169.2 | 37.8-88.5 | 1.8 | G2/M arrest |

| A431 (Skin) | 53.2-110.5 | 43.7-92.8 | 2.9 | G1 arrest |

| HT-29 (Colon) | >250 | <30 | N/A | No effect |

| A2058 (Melanoma) | 16.4-119.9 | 34.9-55.4 | 4.2 | G1 arrest |

Structure-activity relationship analysis reveals that the cytotoxic potency is highly dependent on the phosphonate ester configuration and aromatic substitution patterns. The para-amino group enhances cellular uptake and target binding affinity, while the diethyl ester groups provide optimal balance between hydrophilicity and lipophilicity for cellular permeation [9] [10]. Modifications to the benzyl linker length significantly affect both potency and selectivity, with optimal activity observed for the unsubstituted benzyl derivative.

Enzyme Inhibition Studies with Phosphonate Bioisosteres

The enzyme inhibition profile of diethyl 4-aminobenzylphosphonate demonstrates its capacity to interact with diverse enzymatic targets through phosphonate-mediated mechanisms. The compound exhibits potent inhibition of acetylcholinesterase with an IC50 value of 1.215 μM, indicating potential applications in neurodegenerative disease treatment [15]. The inhibition mechanism involves irreversible binding to the enzyme active site, with the phosphonate group forming covalent interactions with the catalytic serine residue.

Studies have revealed that the compound functions as a transition state analog for several enzymes involved in phosphate metabolism. The phosphonate moiety mimics the tetrahedral intermediate formed during enzymatic phosphoryl transfer reactions, resulting in high-affinity binding and potent inhibition [6] [7]. Molecular docking studies demonstrate that the compound forms multiple hydrogen bonds with active site residues, particularly through the phosphonate oxygens and amino group interactions.

The enzyme selectivity profile shows preferential inhibition of serine hydrolases and metalloproteases, with lower activity against other enzyme classes. Farnesyl pyrophosphate synthase inhibition (IC50 = 15.2 μM) suggests potential applications in cancer therapy through disruption of isoprenoid biosynthesis [8]. The compound also demonstrates significant inhibition of bacterial cell wall biosynthesis enzymes, including alanine racemase and D-alanyl-D-alanine synthetase, which contributes to its antimicrobial activity [3] [4].

Table 3: Enzyme Inhibition Profile of Diethyl 4-aminobenzylphosphonate and Related Phosphonate Bioisosteres

| Target Enzyme | IC50 (μM) | Inhibition Type | Binding Affinity (Kd, nM) | Selectivity Factor |

|---|---|---|---|---|

| Acetylcholinesterase (AChE) | 1.215 | Irreversible | 850 | 2.3 |

| Butyrylcholinesterase (BuChE) | 2.84 | Reversible | 1200 | 1.0 |

| Farnesyl Pyrophosphate Synthase | 15.2 | Competitive | 2400 | 1.8 |

| Prostatic Acid Phosphatase | 8.7 | Competitive | 1800 | 2.1 |

| Alanine Racemase | 0.5-2.0 | Irreversible | 250-500 | 4.5 |

| D-Ala-D-Ala Synthetase | 1.0-4.0 | Competitive | 800-1600 | 2.8 |

The structure-activity relationships for enzyme inhibition reveal that the phosphonate ester functionality is absolutely critical for activity, with free phosphonic acid forms showing significantly reduced potency [7] [8]. The aromatic ring substitution pattern significantly influences enzyme selectivity, with para-amino substitution providing optimal balance between potency and selectivity. The diethyl ester groups enhance membrane permeability and cellular uptake, which is essential for intracellular enzyme targets.

Synergistic Effects in Combination Therapies

Diethyl 4-aminobenzylphosphonate demonstrates remarkable synergistic effects when combined with established antimicrobial agents, significantly enhancing therapeutic efficacy while potentially reducing the development of resistance. The compound exhibits strong synergy with fosfomycin, showing synergy indices (fractional inhibitory concentration) of 0.25, indicating highly synergistic interactions [16] [17]. This combination results in 16-32 fold reductions in minimum inhibitory concentrations for both agents, suggesting complementary mechanisms of action.

The synergistic mechanism with cell wall synthesis inhibitors involves cooperative disruption of peptidoglycan biosynthesis pathways. When combined with fosfomycin, the compound enhances bacterial cell wall permeabilization, facilitating increased uptake of the partner drug and amplifying the overall antibacterial effect [16] [17]. Studies have demonstrated that this combination is particularly effective against fosfomycin-resistant Escherichia coli strains, with the phosphonate derivative overcoming resistance mechanisms through membrane permeabilization.

Combination studies with carbapenem antibiotics, particularly imipenem, reveal potent synergistic effects with 64-fold reductions in minimum inhibitory concentrations [17] [18]. The mechanism involves inhibition of β-lactamase activity combined with enhanced drug penetration through compromised bacterial membranes. This combination shows particular promise against multidrug-resistant Gram-negative pathogens, where individual agents may be ineffective.

Table 4: Synergistic Effects of Diethyl 4-aminobenzylphosphonate in Combination Therapies

| Combination Partner | Synergy Index (FIC) | Fold Reduction in MIC | Mechanism of Synergy | Clinical Relevance |

|---|---|---|---|---|

| Fosfomycin | 0.25 | 16-32 | Cell wall disruption | High |

| Imipenem | 0.375 | 64 | Membrane permeabilization | High |

| Erythromycin | 0.5 | 16-32 | Efflux pump inhibition | Moderate |

| Rifampicin | 0.3125 | 32 | Protein synthesis inhibition | Moderate |

| Fluconazole | 0.4 | 8-16 | Membrane permeabilization | Moderate |

| Ciprofloxacin | 0.25 | 16-32 | DNA gyrase inhibition | High |

The combination with protein synthesis inhibitors such as erythromycin and rifampicin demonstrates moderate synergistic effects, with the phosphonate derivative acting as a membrane permeabilizer to enhance drug uptake [17]. Time-kill kinetic studies reveal that these combinations achieve bactericidal effects more rapidly than individual agents, suggesting potential for reduced treatment duration and improved patient outcomes.

Table 5: Structure-Activity Relationships of Diethyl 4-aminobenzylphosphonate

| Structural Feature | Activity Impact | Potency Change | Selectivity Impact |

|---|---|---|---|

| Amino group at para position | Essential for antimicrobial activity | Baseline activity | Moderate |

| Phosphonate ester functionality | Critical for enzyme inhibition | 10-fold increase | High |

| Benzyl linker | Optimal for membrane penetration | Baseline activity | Moderate |

| Diethyl ester groups | Enhances bioavailability | 2-3 fold increase | Low |

| Aromatic ring substitution | Modulates selectivity | 0.5-5 fold variation | High |

| Chain length variation | Affects target specificity | 2-10 fold variation | High |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant